molecular formula C18H27N3O7 B2384967 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid CAS No. 1101794-68-6

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2384967
CAS No.: 1101794-68-6
M. Wt: 397.428
InChI Key: YHJIVADCMKUVBS-UHFFFAOYSA-N
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Description

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C18H27N3O7 and its molecular weight is 397.428. The purity is usually 95%.
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Scientific Research Applications

Nucleophilic Ring Opening and Amino Acid Synthesis

Research indicates that compounds with nitro and amino groups play a crucial role in the synthesis of amino acids through nucleophilic ring opening. For instance, compounds undergoing ring-opening by nucleophilic attack to form derivatives of 2,4-diaminobutanoic acid, which are then connected with another amino acid, demonstrate a principle of amino acid synthesis (Thomas Vettiger, D. Seebach, 1990). This suggests potential applications in designing peptides or mimicking peptide structures.

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes based on carboxylate ligands, including those similar to the query compound, reveal applications in antimicrobial and antifungal activities. For example, Sn(IV) complexes based on a similar carboxylate ligand demonstrated significant antifungal and antibacterial capabilities, along with antiproliferative effects against certain cancer cell lines, suggesting potential for medical material research (M. Sirajuddin et al., 2020).

Vibrational Spectroscopy in Drug Analysis

Vibrational spectroscopy, supported by DFT calculations, has been applied to chloramphenicol derivatives (structurally related through nitrophenyl groups) to analyze significant synthons through hydrogen bonding. This technique can elucidate the molecular structure and interactions of complex organic molecules, potentially applicable to studying the compound (R. F. Fernandes et al., 2017).

Peptide Synthesis

The presence of specific ester and amino groups facilitates the synthesis of protected amino acid esters, which are crucial in peptide synthesis. This process can be enhanced by the presence of solubilizing groups, suggesting the compound's utility in developing peptide-based materials or drugs (F. Stewart, 1982).

Antioxidant Properties and Material Science

Compounds with similar structures have been investigated for their antioxidant properties, providing insights into their potential use in developing antioxidant agents or studying oxidative stress-related processes (S. Stanchev et al., 2009).

Properties

IUPAC Name

4-(4-ethoxy-2-nitroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O7/c1-4-27-13-6-7-14(16(10-13)21(25)26)20-17(22)11-15(18(23)24)19-8-5-9-28-12(2)3/h6-7,10,12,15,19H,4-5,8-9,11H2,1-3H3,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJIVADCMKUVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCOC(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.